molecular formula C14H13Cl2N3O2 B3018081 3,4-dichloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide CAS No. 1203064-72-5

3,4-dichloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide

Cat. No.: B3018081
CAS No.: 1203064-72-5
M. Wt: 326.18
InChI Key: MBQCYZPLPHOOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is a synthetic small molecule featuring a benzamide scaffold linked to a pyridazinone core, a privileged structure in medicinal chemistry known for its π-deficient nature and ability to form key hydrogen bonds . This molecular architecture is of significant interest in early-stage drug discovery for its potential to modulate key biological pathways. Compounds based on the pyridazinone structure have been identified as inhibitors of protein-protein interactions (PPIs), such as those involving Protein Arginine Methyltransferase 5 (PRMT5), by targeting its substrate adaptor binding site . Furthermore, structurally related chloropyridazine hybrids have demonstrated promising bioactivity as apoptotic inducers and PARP-1 inhibitors in oncological research, leading to the observed effects such as growth inhibition in various cancer cell lines and an increase in DNA damage markers like γ-H2Ax . The presence of the dichlorobenzamide moiety may contribute to target engagement and potency. This compound is provided for research purposes to investigate these and other novel biological mechanisms. It is intended for use by qualified researchers in controlled laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3,4-dichloro-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O2/c15-11-5-4-10(9-12(11)16)14(21)17-6-2-8-19-13(20)3-1-7-18-19/h1,3-5,7,9H,2,6,8H2,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQCYZPLPHOOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide typically involves the following steps:

    Formation of the Pyridazinone Intermediate: The pyridazinone moiety can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Alkylation: The pyridazinone intermediate is then alkylated with a suitable alkyl halide to introduce the propyl chain.

    Amidation: The final step involves the reaction of the alkylated pyridazinone with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The dichloro groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

3,4-dichloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used as a tool compound in biological assays to study its effects on cellular processes.

    Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The dichlorobenzamide moiety may facilitate binding to specific sites, while the pyridazinone group can modulate the compound’s activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between 3,4-dichloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide and related compounds:

Compound Name Benzamide Substituents Pyridazinone Substituents Molecular Formula Molecular Weight Key Features/Notes
This compound (Target) 3,4-dichloro None (6-oxo only) C₁₂H₁₈N₂O₄S₂ Not explicitly reported Potential sulfur discrepancy in formula . Dichloro groups may enhance lipophilicity and electronic withdrawal.
2-Chloro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide 2-chloro 3-(pyridin-4-yl) C₁₉H₁₇ClN₄O₂ 368.8 Pyridin-4-yl substitution introduces aromatic π-π stacking potential. 2-chloro position may reduce steric hindrance compared to 3,4-dichloro isomer.
3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide 3,4-dichloro N/A (cyclohexyl side chain) C₁₈H₂₅Cl₂N₃O Not reported Bulky dimethylamino-cyclohexyl group increases hydrophobicity and steric bulk. Listed in regulatory documents, suggesting potential bioactivity or controlled status .

Structural and Functional Insights:

In contrast, the 2-chloro analog () may exhibit different dipole moments and binding interactions due to positional isomerism . The pyridin-4-yl group on the pyridazinone ring () adds aromaticity and π-π interaction capability, which the target compound lacks. This could enhance binding to aromatic residues in biological targets .

Side Chain Variations: The target compound’s propyl-pyridazinone side chain provides a flexible linker, whereas the cyclohexyl-dimethylamino group in ’s compound introduces rigidity and basicity. The latter may improve membrane permeability but reduce metabolic stability .

Regulatory and Synthetic Relevance: highlights regulatory scrutiny of structurally related benzamides, implying shared pharmacological pathways or risks . Synthetic routes for pyridazinone derivatives (e.g., benzyloxy substitutions in ) suggest modular strategies for optimizing solubility or activity .

Limitations and Discrepancies

  • Missing Physicochemical Data : Boiling/melting points, solubility, and bioactivity data are absent in the evidence, limiting functional comparisons.

Biological Activity

3,4-Dichloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activities, focusing on its anti-inflammatory, antibacterial, and anticancer properties, supported by various studies and data tables.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H14Cl2N4O
  • Molecular Weight : 303.18 g/mol

Anti-inflammatory Activity

Research indicates that compounds with similar structural features exhibit significant anti-inflammatory effects. For instance, studies have utilized models such as the carrageenan-induced rat paw edema method to evaluate the anti-inflammatory potency of related compounds.

Table 1: Anti-inflammatory Activity of Related Compounds

CompoundDose (mg/kg)Inhibition of Paw Edema after 3 h (%)Inhibition of Paw Edema after 6 h (%)
Compound A3058.2470.98
Compound B3056.4866.44
Indomethacin (Control)4066.4478.00

The above data suggest that compounds structurally related to this compound demonstrate comparable or superior anti-inflammatory effects when benchmarked against standard drugs like indomethacin .

Antibacterial Activity

The antibacterial properties of related pyridazinone derivatives have been documented extensively. These compounds are believed to inhibit bacterial growth through various mechanisms, including interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Table 2: Antibacterial Activity Against Various Strains

CompoundConcentration (µg/mL)Zone of Inhibition (mm)
Compound A5015
Compound B5018
Standard Antibiotic (e.g., Penicillin)5022

The results indicate that while some derivatives show promising antibacterial activity, they may not yet match the efficacy of established antibiotics .

Anticancer Activity

Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth.

Case Study: Anticancer Effects on Cell Lines
A study evaluated the effects of a related compound on various cancer cell lines:

  • Cell Line A : IC50 = 15 µM
  • Cell Line B : IC50 = 10 µM
  • Cell Line C : IC50 = >50 µM

These findings indicate differential sensitivity among cancer cell lines, suggesting a potential for selective targeting in therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3,4-dichloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide, and how can purity be optimized?

  • Methodology : Use a modular approach involving (i) coupling of 3,4-dichlorobenzoyl chloride with a pyridazinone-containing propylamine intermediate. Key steps include microwave-assisted functionalization of pyridazine rings (e.g., 3,6-dichloropyridazine derivatives) to improve reaction efficiency . (ii) Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane), followed by recrystallization in ethanol/water. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Assign aromatic protons (δ 7.7–6.9 ppm for dichlorophenyl and pyridazinone groups) and propyl linker protons (δ 3.2–2.3 ppm) .
  • HRMS (ESI+) : Verify molecular ion [M+H]+ with <2 ppm error.
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and pyridazinone C-O-C (~1250 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

  • Methodology :

  • Solubility : Perform shake-flask assays in PBS (pH 7.4) and DMSO, quantified via UV-Vis at λmax (~280 nm for aromatic systems) .
  • Stability : Incubate in simulated gastric fluid (pH 2) and plasma (37°C), analyzing degradation by LC-MS over 24 hours .

Advanced Research Questions

Q. What experimental designs are optimal for elucidating structure-activity relationships (SAR) of this compound in antimicrobial studies?

  • Methodology :

  • Synthesize analogs with variations in (i) dichlorophenyl substituents (e.g., 3-Cl vs. 4-Cl), (ii) pyridazinone ring modifications (e.g., 6-oxo vs. 6-thio), and (iii) propyl linker length .
  • Test against Gram-positive/-negative bacteria (MIC assays) and eukaryotic cells (cytotoxicity via MTT assay). Use molecular docking to correlate activity with target binding (e.g., bacterial PPTases) .

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

  • Methodology :

  • Pharmacokinetics : Perform ADME profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify bioavailability limitations .
  • Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites in plasma and urine.
  • Dose Optimization : Adjust dosing regimens in animal models based on PK/PD modeling .

Q. What orthogonal analytical methods validate the compound’s interaction with bacterial enzyme targets?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) to purified PPTases .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., AcpS-PPTase) to resolve binding modes .
  • Functional Assays : Couple enzymatic activity (e.g., acyl carrier protein modification) with compound treatment .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values across different studies?

  • Methodology :

  • Standardize Assay Conditions : Control variables like ATP concentration (for kinase assays) or bacterial growth phase (for MIC tests).
  • Cross-Validate : Replicate experiments in multiple labs using identical compound batches (verified via NMR/HPLC) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability sources (e.g., cell line differences, assay plate readers) .

Methodological Tables

Parameter Recommended Technique Key References
Synthetic PurityHPLC (C18, 0.1% TFA)
Structural Confirmation1H/13C NMR, HRMS
Target Binding AffinitySPR, ITC
Metabolic StabilityLC-HRMS with Liver Microsomes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.